2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol typically involves the reaction of 5-methyl-1H-indole with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include an inert atmosphere and a solvent such as tetrahydrofuran or dichloromethane .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling trifluoroacetaldehyde and other reagents .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanone.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethanol .
- 2,2,2-Trifluoro-1-(2-methyl-3H-imidazol-4-yl)ethanol .
- 2,2,2-Trifluoro-1-(9-phenanthryl)ethanol .
Uniqueness
2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol is unique due to its specific trifluoromethyl and indole substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H10F3NO |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C11H10F3NO/c1-6-2-3-9-7(4-6)8(5-15-9)10(16)11(12,13)14/h2-5,10,15-16H,1H3 |
InChI Key |
GVUZWDIAOFAGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C(F)(F)F)O |
Origin of Product |
United States |
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